molecular formula C23H20N2O B385971 (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

Cat. No.: B385971
M. Wt: 340.4g/mol
InChI Key: NFPMGUPGOPWSQV-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a heterocyclic compound belonging to the 4H-chromene family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties . The structure of this compound includes a 4H-chromene core, which is a fused ring system containing both a benzene ring and a pyran ring.

Preparation Methods

The synthesis of (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of (2E, 6E)-2,6-dibenzylidenecyclohexanone with malononitrile in the presence of a catalyst such as L-proline in acetonitrile under reflux conditions . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other 4H-chromene derivatives such as:

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4g/mol

IUPAC Name

(8E)-2-amino-8-benzylidene-4-phenyl-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H20N2O/c24-15-20-21(17-10-5-2-6-11-17)19-13-7-12-18(22(19)26-23(20)25)14-16-8-3-1-4-9-16/h1-6,8-11,14,21H,7,12-13,25H2/b18-14+

InChI Key

NFPMGUPGOPWSQV-NBVRZTHBSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Origin of Product

United States

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